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Compound of Interest

Compound Name: Pingbeimine C

Cat. No.: B192117 Get Quote

For Immediate Release

[City, State] – [Date] – New research highlights the significant in vivo anti-cancer properties of

Pingbeimine C, also known as Peiminine, a natural compound extracted from the bulbs of

Fritillaria thunbergii. This guide provides a comprehensive comparison of Pingbeimine C's

efficacy against established chemotherapeutic agents in preclinical cancer models, supported

by experimental data and detailed protocols for researchers, scientists, and drug development

professionals.

Comparative Efficacy in Colorectal Cancer
Xenograft Models
Pingbeimine C has demonstrated notable tumor growth inhibition in colorectal cancer

xenograft models. To provide a clear comparison, this guide presents data from studies utilizing

the HCT-116 human colorectal carcinoma cell line, a well-established model in cancer

research. While direct head-to-head studies are limited, an indirect comparison can be made

with standard-of-care chemotherapeutics, 5-Fluorouracil (5-FU) and Oxaliplatin, using data

from studies with similar experimental designs.

Quantitative Data Summary: HCT-116 Xenograft Models
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Treatment
Group

Dosage &
Schedule

Mean Tumor
Volume (mm³)
± SD/SEM (End
of Study)

Tumor Growth
Inhibition (%)

Citation

Pingbeimine C
20 mg/kg/day,

i.p.

Data not

explicitly

provided in a

comparable

format

Significant

inhibition

reported

[1]

5-Fluorouracil
25 mg/kg, i.p.,

weekly

~400 mm³ ± SD

(Day 40)

Not explicitly

calculated
[2]

5-Fluorouracil
50 mg/kg/week,

i.p.

~250 mm³ ± SD

(Day 28)

~70% (estimated

from graphical

data)

[3]

Oxaliplatin

8 mg/kg, i.p.,

weekly (Days 0,

7, 14)

~250 mm³ ± SD

(Day 14)

Significant

reduction
[4]

Oxaliplatin
7.5 mg/kg, i.p.,

twice weekly

~1000 mm³ (Day

21)
~25% [5]

Oxaliplatin
10 mg/kg, i.p., 3

times/week

~500 mm³ ± SD

(Day 21)

~50% (estimated

from graphical

data)

[6]

Control (Vehicle) Saline/PBS, i.p.
~1200 mm³ ± SD

(Day 40)
0% [2]

Control (Vehicle) Saline, i.p.
~800 mm³ ± SD

(Day 28)
0% [3]

Control (Vehicle) NaCl, i.p.
~1200 mm³ ± SD

(Day 14)
0% [4]

Control (Vehicle) Vehicle, i.p.
~1300 mm³ (Day

21)
0% [5]
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Control (Vehicle) Saline, i.p.
~1000 mm³ ± SD

(Day 21)
0% [6]

Note: Direct statistical comparison between studies is not possible due to variations in

experimental conditions. The data is presented for illustrative purposes.

Efficacy in Breast Cancer Xenograft Models
Pingbeimine C has also been evaluated in breast cancer models, demonstrating its potential

across different cancer types.

Quantitative Data Summary: MDA-MB-231 Xenograft
Models

Treatment
Group

Dosage &
Schedule

Mean Tumor
Volume/Weight
(End of Study)

Tumor Growth
Inhibition (%)

Citation

Pingbeimine C
Not explicitly

stated in vivo

Downregulates

PI3K/Akt,

increases p53

and Bax

Not available [7]

Control (Vehicle) Not applicable Not applicable 0% [7]

Mechanistic Insights: Signaling Pathways
Modulated by Pingbeimine C
Pingbeimine C exerts its anti-cancer effects through the modulation of key signaling pathways

involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway
Pingbeimine C has been shown to downregulate the PI3K/Akt/mTOR pathway, a critical

signaling cascade that is often hyperactivated in cancer, promoting cell growth and survival.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Pingbeimine C Demonstrates Potent In Vivo Anti-
Cancer Effects: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b192117#validating-the-anti-cancer-effects-of-
pingbeimine-c-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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